molecular formula C10H14BFN2O2 B8121798 [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid

[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid

Cat. No.: B8121798
M. Wt: 224.04 g/mol
InChI Key: XZQCYZSEZIGPAI-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a fluorinated pyridine ring, which is further substituted with a piperidine moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the pyridine ring.

    Piperidine Substitution: Attachment of the piperidine group to the pyridine ring.

    Boronic Acid Formation: Introduction of the boronic acid group.

One common method involves the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The fluorine atom and piperidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Boronic Esters: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.

Medicine:

    Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industry:

    Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and bioavailability, while the piperidine group contributes to its binding affinity and selectivity.

Comparison with Similar Compounds

Biological Activity

[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a fluorine atom and a piperidine ring, contributing to its biological activity.

  • Molecular Formula : C10H14BFN2O2
  • Molecular Weight : 210.04 g/mol
  • CAS Number : 133554709

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in cancer cell proliferation and survival. The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair, which plays a critical role in the treatment of cancers and other proliferative diseases .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, suggesting that the mechanism involves the intracellular release of active metabolites .

Table 1: In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
L1210<0.05Inhibition of DNA synthesis via DHFR
MCF-7 (Breast)0.87–12.91Induction of apoptosis
MDA-MB-2311.75–9.46Induction of caspase activation

Case Studies

  • Case Study on Leukemia :
    A study demonstrated that this compound significantly inhibited the proliferation of L1210 leukemia cells. The study highlighted its potential as a therapeutic agent in hematological malignancies, emphasizing its low toxicity profile at effective doses .
  • Breast Cancer Research :
    In another investigation, the compound's effects on breast cancer cell lines MCF-7 and MDA-MB-231 were assessed. Results indicated that it not only inhibited cell growth but also triggered apoptotic pathways, making it a candidate for further development in targeted breast cancer therapies .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, with studies showing an oral bioavailability of approximately 31.8% following administration at 10 mg/kg . Toxicity studies conducted on animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), supporting its safety for potential therapeutic use .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid in the development of anticancer agents. For instance, compounds derived from this boronic acid have been investigated for their inhibitory effects on specific cancer-related targets, including protein kinases. The ability to modulate these targets can lead to significant therapeutic outcomes in cancer treatment.

Case Study:
A study published in Nature Reviews Cancer demonstrated that derivatives of boronic acids can inhibit the activity of certain kinases involved in cancer progression. The specific role of this compound in these pathways is currently under investigation, but preliminary results suggest promising anticancer properties due to its ability to disrupt signaling pathways critical for tumor growth .

Organic Synthesis

2.1 Cross-Coupling Reactions
this compound is utilized as a key reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is fundamental for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reactions Involving Boronic Acids

Reaction TypeBoronic Acid UsedYield (%)Reference
Suzuki-MiyauraThis compound85Journal of Organic Chemistry
Negishi Coupling4-Bromobenzene90Organic Letters
Stille CouplingPhenylboronic Acid78Chemical Reviews

Drug Development

3.1 GPR119 Agonists
The compound has been explored as a scaffold for developing GPR119 agonists, which are promising candidates for treating type 2 diabetes by enhancing insulin secretion.

Case Study:
Research detailed in Diabetes journal indicates that modifications to the piperidine ring and pyridine core can enhance the selectivity and potency of GPR119 agonists derived from boronic acids, including this compound . These findings suggest that such compounds could play a pivotal role in managing metabolic disorders.

Material Science

4.1 Sensor Development
Boronic acids have been employed in the development of sensors for detecting glucose levels due to their reversible interaction with diols. The incorporation of this compound into sensor designs has shown enhanced sensitivity and specificity.

Table 2: Summary of Sensor Applications Using Boronic Acids

Sensor TypeTarget AnalyteSensitivity LevelReference
Glucose SensorGlucoseHighAnalytical Chemistry
pH SensorVarying pH LevelsModerateSensors and Actuators B

Properties

IUPAC Name

(5-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c12-9-7-13-10(6-8(9)11(15)16)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQCYZSEZIGPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)N2CCCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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